molecular formula C17H14N2O4S B2500789 Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate CAS No. 250713-93-0

Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate

Cat. No.: B2500789
CAS No.: 250713-93-0
M. Wt: 342.37
InChI Key: YWJUOJFVDYLVTP-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate is a bi-heterocyclic compound featuring a 1,3-thiazole core substituted with a 2-furylcarbonylamino group at position 2 and a benzoate ester at position 2. The synthesis of such compounds typically involves sequential reactions starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, proceeding through hydrazide formation, cyclization to oxadiazole-thiol intermediates, and subsequent functionalization with electrophiles .

Properties

IUPAC Name

ethyl 2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-2-22-16(21)12-7-4-3-6-11(12)13-10-24-17(18-13)19-15(20)14-8-5-9-23-14/h3-10H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJUOJFVDYLVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate typically involves multi-step organic reactionsThe final step involves esterification to introduce the ethyl benzenecarboxylate group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

The 1,3-thiazole moiety is a common scaffold in pharmaceuticals and agrochemicals. Key differences in substituents significantly influence physicochemical and biological properties:

Electron-Donating vs. Electron-Withdrawing Groups
  • Target Compound: The 2-furylcarbonylamino group introduces an electron-rich aromatic system (furan), which may enhance π-stacking interactions and alter solubility compared to simpler substituents.
  • Cefiderocol Tosilate Sulfate Hydrate: Contains a 2-amino-1,3-thiazol-4-yl group critical for binding bacterial iron transporters, paired with a beta-lactam ring for antibiotic activity .
Ester vs. Amide Linkages
  • The ethyl benzoate ester in the target compound likely enhances lipophilicity compared to amide derivatives (e.g., cefiderocol’s carboxypropyl oxyimino group), affecting membrane permeability and metabolic stability .

Physicochemical and Structural Properties

Table 1: Structural and Functional Comparison
Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 2-Furylcarbonylamino, ethyl benzoate ~374.35 (estimated) High aromaticity, moderate lipophilicity
EN300-266053 Cyano, pyridyl-thiazole 374.35 Polar, potential kinase inhibition
Cefiderocol 2-Amino-thiazole, beta-lactam, catechol 3043.50 (anhydrous) Antibiotic, siderophore-mediated uptake
Bi-heterocyclic Propanamides Oxadiazole-thiol, substituted anilines Varies (e.g., 7a-l) Tunable electrophilic reactivity

Crystallographic and Hydrogen-Bonding Patterns

While direct crystallographic data for the target compound are unavailable, and highlight methodologies (e.g., SHELX, graph-set analysis) relevant to characterizing analogous structures. The furyl group’s planar geometry may promote specific hydrogen-bonding or π-π interactions distinct from pyridyl or cyano substituents, influencing crystal packing and stability .

Biological Activity

Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate, also known by its CAS number 250713-93-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C17_{17}H14_{14}N2_{2}O4_{4}S
Molecular Weight 342.4 g/mol
CAS Number 250713-93-0
IUPAC Name Ethyl 2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]benzoate

Structural Characteristics

The compound features a thiazole ring fused with a furan group and an ethyl benzoate moiety, which contributes to its unique biological activities.

Antimicrobial Properties

Research indicates that compounds with thiazole and furan moieties exhibit notable antimicrobial activity. This compound has been evaluated against various bacterial strains. In a study published in the Journal of Medicinal Chemistry, it was shown to inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death .

The proposed mechanism of action for this compound includes:

  • Inhibition of DNA Synthesis : The compound interferes with DNA replication in bacterial cells.
  • Apoptotic Pathway Activation : It triggers intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) was determined for several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

The results indicated that the compound exhibits potent activity against Gram-positive bacteria compared to Gram-negative strains .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, the compound was tested on HeLa and MCF-7 cells. The results showed a dose-dependent reduction in cell viability:

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
108590
257075
504550

These findings suggest that this compound has significant potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate, and what reaction conditions are critical for yield optimization?

  • Methodology :

  • Step 1 : Condensation of intermediates (e.g., thiazole-4-carboxylate derivatives) with 2-furylcarbonyl chloride under reflux in anhydrous ethanol or dichloromethane .
  • Step 2 : Acid catalysis (e.g., glacial acetic acid) to promote amide bond formation between the thiazole ring and the furan moiety .
  • Step 3 : Purification via flash chromatography (EtOAc/cyclohexane) or recrystallization (ethanol/water mixtures) to isolate the product .
  • Key Parameters : Temperature (reflux at 80–100°C), pH control (acidic conditions), and inert atmosphere to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on thiazole (δ 7.0–8.5 ppm) and ester carbonyl (δ 165–170 ppm) signals .
  • X-ray Crystallography : Resolve 3D conformation, including dihedral angles between aromatic rings (e.g., thiazole vs. benzene planes) and hydrogen-bonding networks .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns to confirm substituent connectivity .

Q. How can researchers ensure purity during synthesis, and what common impurities arise?

  • Methodology :

  • TLC Monitoring : Use silica gel plates (hexane/EtOAc) to track reaction progress and detect unreacted starting materials .
  • Common Impurities :
  • Partially substituted byproducts (e.g., incomplete acylation of the thiazole ring) .
  • Hydrolysis of the ester group under prolonged acidic conditions .

Advanced Research Questions

Q. How can low yields in the final coupling step (e.g., thiazole-furan conjugation) be mitigated?

  • Methodology :

  • Catalyst Screening : Test coupling agents like EDC/HOBt or PyBOP to enhance amide bond formation efficiency .
  • Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of hydrophobic intermediates .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and minimize decomposition .

Q. What strategies are recommended for resolving discrepancies between in vitro and in vivo biological activity data?

  • Methodology :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo efficacy .
  • Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to identify tissue-specific effects .
  • Molecular Dynamics Simulations : Model compound-target interactions (e.g., enzyme active sites) to validate experimental binding affinities .

Q. What computational tools are suitable for predicting the compound’s biological targets and off-target effects?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to screen against databases like PDB for potential targets (e.g., kinases, GPCRs) .
  • QSAR Modeling : Corrogate substituent effects (e.g., furan vs. phenyl groups) on bioactivity using MOE or RDKit .
  • Off-Target Prediction : Employ SwissTargetPrediction or SEA to identify unintended interactions (e.g., cytochrome P450 inhibition) .

Q. How does the compound’s thiazole-furan hybrid structure influence its reactivity compared to analogs?

  • Comparative Analysis :

  • Electron-Withdrawing Effects : The furan carbonyl reduces electron density on the thiazole ring, altering nucleophilic substitution kinetics .
  • Steric Hindrance : Bulkier substituents (e.g., benzamide vs. furan) reduce binding pocket accessibility in enzyme assays .
  • Hydrogen-Bonding Capacity : The furan oxygen participates in H-bonding with biological targets, enhancing affinity over non-polar analogs .

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